D-Erythrose-1-13C

Descripción

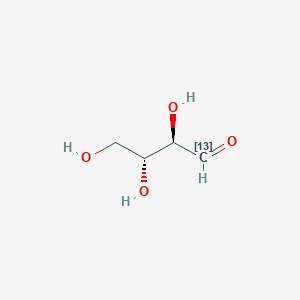

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R)-2,3,4-trihydroxy(113C)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-MMMSSWCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([13CH]=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Erythrose-1-13C: A Technical Guide for Advanced Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Erythrose-1-13C, a stable isotope-labeled monosaccharide, as a powerful tool in metabolic research. Erythrose, a four-carbon aldose, is a key intermediate in the pentose phosphate pathway (PPP) and a precursor for the biosynthesis of aromatic amino acids. The targeted incorporation of a ¹³C label at the C1 position enables precise tracing of its metabolic fate, providing valuable insights into cellular physiology and disease. This guide details its primary applications, experimental methodologies, and data interpretation for professionals in the life sciences.

Core Applications in Metabolic Research

D-Erythrose-1-¹³C serves as a versatile tracer in a variety of research applications, primarily centered around elucidating metabolic pathways and quantifying their activity.

-

Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway: As a direct precursor to erythrose-4-phosphate, D-Erythrose-1-¹³C allows for the detailed investigation of the non-oxidative branch of the PPP. By tracking the incorporation of the ¹³C label into downstream metabolites such as sedoheptulose-7-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate, researchers can quantify the flux through this critical pathway for nucleotide synthesis and redox balance.

-

Site-Selective Isotopic Labeling of Aromatic Amino Acids: D-Erythrose-4-phosphate, derived from erythrose, is a key precursor in the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in microorganisms and plants. Using D-Erythrose-1-¹³C allows for the site-selective incorporation of a ¹³C label into the aromatic rings of these amino acids. This is particularly advantageous for nuclear magnetic resonance (NMR) studies of protein structure and dynamics, as it simplifies complex spectra and provides specific probes at desired locations.

-

Investigating Carbohydrate Rearrangements: The stable isotope label in D-Erythrose-1-¹³C provides a means to study intramolecular reactions such as carbonyl migration and epimerization in sugars. These studies are relevant to understanding prebiotic chemistry and the fundamental reactivity of carbohydrates.

Quantitative Data on ¹³C Incorporation

The efficiency of ¹³C label incorporation from erythrose into downstream metabolites is a critical parameter in experimental design and data interpretation. The following tables summarize reported quantitative data from studies using ¹³C-labeled erythrose.

| Amino Acid | Labeled Position | ¹³C Incorporation (%) with 1 g/L [1-¹³C]Erythrose | ¹³C Incorporation (%) with 2 g/L [1-¹³C]Erythrose |

| Phenylalanine | ζ | 75 | 75 |

| Tyrosine | ζ | 75 | 75 |

| Tryptophan | η2 | Not Reported | 60 |

| Amino Acid | Labeled Position | ¹³C Incorporation (%) with 2 g/L [2-¹³C]Erythrose |

| Tryptophan | η2 | 80 |

| Amino Acid | Labeled Position | ¹³C Incorporation (%) with 2 g/L [3-¹³C]Erythrose |

| Tryptophan | ζ3 | 85 |

| Tryptophan | ε3 | 70 |

| Amino Acid | Labeled Position | ¹³C Incorporation (%) with 2 g/L [4-¹³C]Erythrose |

| Tryptophan | ζ2 | 80 |

Experimental Protocols

This section provides a synthesized, comprehensive protocol for a stable isotope tracing experiment using D-Erythrose-1-¹³C in mammalian cell culture, followed by metabolite extraction and analysis.

I. Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells in 6-well plates at a density of approximately 200,000 cells per well and incubate overnight to allow for adherence.

-

Media Preparation: Prepare custom cell culture medium lacking glucose. Supplement this medium with D-Erythrose-1-¹³C at a final concentration typically ranging from 1 to 2 g/L. It is recommended to also use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled sugars.

-

Labeling: After overnight incubation, rinse the cells once with phosphate-buffered saline (PBS). Replace the standard medium with the prepared ¹³C-erythrose-containing medium. The duration of labeling will depend on the metabolic pathway of interest and the time required to reach isotopic steady state. For central carbon metabolism, labeling times can range from minutes to several hours.

II. Metabolite Extraction

-

Quenching: Aspirate the labeling medium and quickly rinse the cells with cold 150 mM ammonium acetate (NH₄AcO), pH 7.3 to remove extracellular metabolites.

-

Extraction: Add 1 mL of ice-cold 80% methanol to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

-

Internal Standard: Add a known amount of an internal standard (e.g., 5 nmol of norvaline) to each sample for normalization.

-

Lysis and Precipitation: Vortex each sample thoroughly on ice and incubate at -80°C for at least 20 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at maximum speed for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube. A second extraction of the pellet with 200 µL of 80% methanol can be performed to increase yield, and the supernatants can be combined.

-

Drying: Dry the metabolite extracts using a vacuum evaporator. Store the dried extracts at -80°C until analysis.

III. Analytical Methodologies

-

Hydrolysis: For protein-bound amino acids, hydrolyze the protein pellet from the extraction step using 6 M HCl at 110°C for 24 hours.

-

Derivatization: Derivatize the amino acids to make them volatile for GC analysis. A common method is N-tert-butyldimethylsilyl (TBDMS) derivatization.

-

GC-MS Analysis: Analyze the derivatized samples on a GC-MS system. The mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms).

-

Sample Preparation: Dissolve the dried metabolite extract or purified ¹³C-labeled protein in a suitable deuterated solvent (e.g., D₂O).

-

NMR Data Acquisition: Acquire one-dimensional (¹D) and two-dimensional (²D) ¹³C NMR spectra. ¹D ¹³C NMR can provide information on the overall enrichment at specific carbon positions. ²D experiments, such as ¹³C-¹³C COSY, can reveal coupling patterns that are informative of the isotopomer distribution.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the use of D-Erythrose-1-¹³C.

Caption: Metabolic fate of D-Erythrose-1-¹³C through the Pentose Phosphate Pathway.

Caption: Experimental workflow for stable isotope tracing with D-Erythrose-1-¹³C.

D-Erythrose-1-13C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and metabolic significance of D-Erythrose-1-13C. This isotopically labeled monosaccharide serves as a critical tracer in metabolic research, enabling the elucidation of complex biochemical pathways. This document outlines its core properties, experimental protocols for its use, and its role in key metabolic processes.

Core Chemical and Physical Properties

This compound is a derivative of the four-carbon aldose sugar, D-Erythrose, where the carbon atom at the C1 position is the stable isotope ¹³C. This isotopic labeling allows for its detection and tracking in various biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its unlabeled counterpart, D-Erythrose. Data for the labeled compound is often limited; therefore, properties of the unlabeled compound are provided for reference.

| Property | This compound | D-Erythrose | Source(s) |

| Molecular Formula | C₃¹³CH₈O₄ | C₄H₈O₄ | [1][2][3][4] |

| Molecular Weight | 121.10 g/mol | 120.10 g/mol | [1][2][3][5] |

| Exact Mass | 121.04561357 Da | 120.04225873 Da | [1][3] |

| CAS Number | 70849-19-3 | 583-50-6 | [1][3] |

| IUPAC Name | (2R,3R)-2,3,4-trihydroxy[1-¹³C]butanal | (2R,3R)-2,3,4-trihydroxybutanal | [1][3] |

| Appearance | Typically supplied as a syrup or in aqueous solution | Light yellow syrup, colorless crystalline solid | [4][5][6][7][8] |

| Solubility | Soluble in water | Highly soluble in water (50 mg/ml) | [6][7][9] |

| Melting Point | Not available | <25°C (as syrup) | [8] |

| Boiling Point | Not available | Not available | [10] |

| Optical Rotation [α]D²⁰ | Not available | +1° to -14.5° (in water) | [5] |

| Purity (Isotopic) | Typically >98 atom % ¹³C | N/A | [2] |

Molecular Structure

D-Erythrose is a chiral molecule with two stereocenters. In solution, it exists in equilibrium between its open-chain aldehyde form and cyclic furanose forms (α and β). The ¹³C label in this compound is located at the anomeric carbon in the cyclic forms.

References

- 1. This compound | C4H8O4 | CID 15559153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. D-Erythrose | C4H8O4 | CID 94176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 583-50-6: D-Erythrose | CymitQuimica [cymitquimica.com]

- 5. D-Erythrose [drugfuture.com]

- 6. omicronbio.com [omicronbio.com]

- 7. Erythrose - Wikipedia [en.wikipedia.org]

- 8. D-(-)-ERYTHROSE | 583-50-6 [chemicalbook.com]

- 9. glpbio.com [glpbio.com]

- 10. Showing Compound Erythrose (FDB023039) - FooDB [foodb.ca]

The Biological Significance of D-Erythrose and Its Isotopes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythrose, a four-carbon aldose, and its phosphorylated derivative, D-erythrose 4-phosphate, are pivotal intermediates in central carbon metabolism. This technical guide provides an in-depth exploration of the biological significance of D-erythrose, its role in key metabolic pathways, and the application of its isotopes in metabolic research. We delve into the quantitative aspects of D-erythrose metabolism, present detailed experimental protocols for its study, and discuss its relevance in the context of drug development and disease.

Introduction

D-Erythrose is a monosaccharide that plays a crucial, albeit often indirect, role in cellular biochemistry.[1] While it is not as abundant as hexoses like glucose, its phosphorylated form, D-erythrose 4-phosphate (E4P), is a central metabolite in two fundamental pathways: the pentose phosphate pathway (PPP) and the biosynthesis of aromatic amino acids.[2][3] The study of D-erythrose and its isotopically labeled forms has provided significant insights into metabolic flux and the regulation of these essential pathways. This guide will serve as a comprehensive resource for researchers investigating D-erythrose and its implications in health and disease.

Biological Significance of D-Erythrose and D-Erythrose 4-Phosphate

The primary biological significance of D-erythrose lies in its conversion to D-erythrose 4-phosphate, a key precursor molecule.

The Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis. E4P is a key intermediate in the non-oxidative branch of the PPP. The enzyme transketolase catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor. In one such reaction, transketolase transfers a two-carbon fragment from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding D-erythrose 4-phosphate and fructose 6-phosphate.[4] Conversely, transketolase can also use D-xylulose 5-phosphate as a donor to convert E4P into fructose 6-phosphate and glyceraldehyde 3-phosphate.[4] This interconnectivity allows the cell to adapt the output of the PPP to its metabolic needs, such as the production of NADPH for reductive biosynthesis and nucleotide precursors (ribose 5-phosphate).

Biosynthesis of Aromatic Amino Acids

D-Erythrose 4-phosphate is an essential precursor for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants, fungi, and bacteria via the shikimate pathway.[5] The first committed step of this pathway is the condensation of E4P with phosphoenolpyruvate (PEP), a glycolytic intermediate. This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[3][6] As this is the entry point into the shikimate pathway, DAHP synthase is a critical point of metabolic regulation.

Other Biosynthetic Roles

Beyond the aromatic amino acids, D-erythrose 4-phosphate is also a precursor in the biosynthesis of other important compounds. For instance, it is involved in the synthesis of pyridoxal 5'-phosphate (vitamin B6) in some bacteria.[7] The pathway for melatonin synthesis in bacteria, protists, fungi, and plants also originates from the shikimate pathway, starting with D-erythrose 4-phosphate and phosphoenolpyruvate.[8]

D-Erythrose and Advanced Glycation End Products (AGEs)

In its non-phosphorylated form, D-erythrose can participate in non-enzymatic glycation reactions with proteins, leading to the formation of Advanced Glycation End Products (AGEs).[9] AGEs are a heterogeneous group of compounds that accumulate with age and are implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[4][10] The open-chain form of reducing sugars, which is more reactive in glycation, is more abundant for sugars like D-ribose compared to D-glucose. While specific kinetic data for D-erythrose is less common in the literature, its structure as a reducing sugar makes it a potential contributor to the pool of AGEs. The rate of glycation is dependent on the concentration of the sugar and the protein, as well as the half-life of the protein.[11]

Quantitative Data

Understanding the quantitative aspects of D-erythrose metabolism is crucial for building accurate metabolic models and for identifying potential targets for metabolic engineering or drug development.

Intracellular Concentrations of D-Erythrose 4-Phosphate

The intracellular concentration of E4P can vary significantly depending on the organism and its metabolic state.

| Organism/Cell Type | Condition | Intracellular Concentration (mM) | Reference |

| Escherichia coli | Exponential Growth Phase | ~0.05 - 0.15 | [12][13] |

| Saccharomyces cerevisiae | Glucose-limited chemostat | Varies with dilution rate | [14][15][16] |

| Mammalian Cells | - | Not widely reported, generally low |

Enzyme Kinetics

The enzymes that utilize D-erythrose 4-phosphate as a substrate have been the subject of numerous kinetic studies.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| DAHP Synthase (Phe-sensitive) | Escherichia coli | D-Erythrose 4-phosphate | 120 | 75 | |

| DAHP Synthase (Phe-sensitive) | Escherichia coli | Phosphoenolpyruvate | 3.5 | - | |

| Transketolase | Human Erythrocytes | Thiamin diphosphate (TDP) | 0.065 | - | [17] |

| Transketolase | Rat Liver | - | - | 1.7 µmol/min/mg | [18] |

| D-Erythrose-4-phosphate Dehydrogenase | Escherichia coli | D-Erythrose 4-phosphate | 960 | 200 | [7] |

| D-Erythrose-4-phosphate Dehydrogenase | Escherichia coli | NAD+ | 74 | 169 | [7] |

Experimental Protocols

The study of D-erythrose and its isotopes relies on a variety of experimental techniques. This section provides an overview of key protocols.

Protocol for 13C-Metabolic Flux Analysis (MFA) using GC-MS

Metabolic flux analysis using isotopically labeled substrates is a powerful technique to quantify the rates of metabolic pathways.[19][20]

Objective: To determine the in vivo carbon fluxes through central metabolic pathways, including the pentose phosphate pathway.

Materials:

-

Cell culture of the organism of interest (e.g., E. coli)

-

Defined minimal medium

-

13C-labeled glucose (e.g., [1,2-13C2]glucose or a mixture of [U-13C6]glucose and unlabeled glucose)

-

6 M HCl

-

Acetonitrile

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Culturing: Grow the cells in a defined minimal medium containing the 13C-labeled glucose as the sole carbon source until a metabolic steady state is reached.[2]

-

Harvesting and Quenching: Rapidly harvest the cells and quench metabolic activity, for example, by centrifugation at low temperature.

-

Hydrolysis: Resuspend the cell pellet in 6 M HCl and hydrolyze the proteins into their constituent amino acids by heating at 100°C for 24 hours.[2]

-

Derivatization: Dry the hydrolysate and derivatize the amino acids with MTBSTFA + 1% TBDMCS in acetonitrile to make them volatile for GC-MS analysis.[2]

-

GC-MS Analysis: Analyze the derivatized amino acids by GC-MS. The mass spectra will reveal the mass isotopomer distributions of the amino acid fragments, which reflect the labeling patterns of their metabolic precursors.[2]

-

Data Analysis: Use software for metabolic flux analysis to fit the measured mass isotopomer distributions to a metabolic model of the organism's central carbon metabolism. This will allow for the calculation of the intracellular metabolic fluxes.[19]

Enzymatic Synthesis of D-Erythrose 4-Phosphate

A method for the enzymatic synthesis of E4P from more readily available precursors has been described.[18][21]

Objective: To produce D-erythrose 4-phosphate for use as a substrate in enzymatic assays.

Materials:

-

Highly purified transketolase

-

Glucose 6-phosphate

-

Fructose 6-phosphate

-

Dowex-1 ion-exchange resin

-

Appropriate buffers and cofactors for transketolase activity

Procedure:

-

Enzymatic Reaction: Incubate glucose 6-phosphate and fructose 6-phosphate with a highly purified preparation of transketolase. The transketolase will catalyze the formation of E4P and sedoheptulose 7-phosphate.[18]

-

Purification: Separate the E4P from the reaction mixture using ion-exchange chromatography on a Dowex-1 column.[18]

-

Analysis: The concentration and purity of the synthesized E4P can be determined using an enzymatic assay, for example, by coupling its conversion to 4-phospho-D-erythronate with the reduction of NAD+ catalyzed by E4P dehydrogenase.[22]

Chemical Synthesis of Isotopically Labeled D-Erythrose

The chemical synthesis of isotopically labeled D-erythrose can be achieved from labeled precursors.[1][23]

Objective: To produce 13C-labeled D-erythrose for use as a tracer in metabolic studies.

Procedure: The synthesis of 13C-labeled D-erythrose can be accomplished through various organic synthesis routes, often starting from commercially available 13C-labeled precursors like 13C-labeled carbon dioxide or formaldehyde.[1] Chemoenzymatic methods can also be employed to introduce 13C labels into specific positions of the D-erythrose molecule.[24]

Quantification of D-Erythrose 4-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the quantification of intracellular metabolites.[25][26]

Objective: To accurately measure the intracellular concentration of D-erythrose 4-phosphate.

Materials:

-

Cell or tissue samples

-

Extraction solvent (e.g., cold methanol/water mixture)

-

LC-MS/MS system with a suitable column (e.g., HILIC)

-

Labeled internal standard (e.g., 13C-labeled E4P)

Procedure:

-

Sample Extraction: Rapidly quench metabolism and extract the intracellular metabolites from the biological sample.

-

LC Separation: Separate the metabolites using liquid chromatography. A HILIC column is often suitable for retaining and separating polar compounds like sugar phosphates.[26]

-

MS/MS Detection: Detect and quantify E4P using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. The use of a labeled internal standard is crucial for accurate quantification.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental workflows involving D-erythrose can aid in understanding its central role.

Caption: The central role of D-Erythrose 4-Phosphate in the Pentose Phosphate Pathway.

Caption: D-Erythrose 4-Phosphate as a precursor for aromatic amino acid biosynthesis.

Caption: Experimental workflow for 13C-Metabolic Flux Analysis.

Relevance to Drug Development

The metabolic pathways involving D-erythrose 4-phosphate are essential for many organisms, making the enzymes in these pathways attractive targets for the development of new drugs, particularly antimicrobial agents and herbicides.

Enzyme Inhibitors

-

DAHP Synthase Inhibitors: As the first enzyme in the essential shikimate pathway, DAHP synthase is a prime target for the development of inhibitors. Various substrate and transition-state analogs have been designed and synthesized to inhibit this enzyme.[27][28] For example, DAHP oxime, which mimics the tetrahedral intermediate of the reaction, is a potent inhibitor of DAHP synthase.[28] Quinic acid has also been identified as an inhibitor that binds to the same site as the feedback inhibitor phenylalanine.[29]

-

Transketolase Inhibitors: Transketolase is another potential target, particularly for the development of herbicides and anticancer agents.[19][30] The natural product Oroxylin A has been identified as a novel transketolase inhibitor that can suppress the growth of hepatocellular carcinoma.[20] Another natural compound, Chaetocin, has been shown to inhibit transketolase and suppress the growth of drug-resistant non-small cell lung cancer.[6]

D-Erythrose as a Chiral Precursor

D-Erythrose, with its two chiral centers, is a valuable chiral building block in organic synthesis.[23] The "chiral pool" is a collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules, including pharmaceuticals.[31][32] D-erythrose and its derivatives can be utilized in the asymmetric synthesis of various bioactive compounds.

Conclusion

D-Erythrose and its phosphorylated form, D-erythrose 4-phosphate, are of profound biological significance, sitting at the crossroads of major metabolic pathways. Their roles in the pentose phosphate pathway and the biosynthesis of aromatic amino acids underscore their importance in cellular function. The use of isotopically labeled D-erythrose has been instrumental in elucidating metabolic fluxes and continues to be a powerful tool in systems biology. Furthermore, the essential nature of the pathways in which E4P participates makes the associated enzymes promising targets for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the core aspects of D-erythrose biochemistry, from its fundamental roles to its application in research and drug discovery, aiming to serve as a valuable resource for the scientific community.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Search for Inhibitors of Mycobacterium tuberculosis Transketolase in a Series of Sulfo-Substituted Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAHP synthase - Wikipedia [en.wikipedia.org]

- 4. Transketolase - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of 1-deoxy-1-imino-D-erythrose 4-phosphate: a defining metabolite in the aminoshikimate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biochemical characterization of gapB-encoded erythrose 4-phosphate dehydrogenase of Escherichia coli K-12 and its possible role in pyridoxal 5'-phosphate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Melatonin - Wikipedia [en.wikipedia.org]

- 9. Protein glycation – biomarkers of metabolic dysfunction and early-stage decline in health in the era of precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic analysis of glycation as a tool for assessing the half-life of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Growth-limiting Intracellular Metabolites in Yeast Growing under Diverse Nutrient Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Concentrations of the intracellular metabolit - Budding yeast Saccharomyces ce - BNID 112807 [bionumbers.hms.harvard.edu]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Formation of a pentose phosphate cycle metabolite, erythrose-4-phosphate, from initial compounds of glycolysis by transketolase from the rat liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel transketolase inhibitor oroxylin A suppresses the non-oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. An enyzmic method for the analysis of D-erythrose 4-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Page loading... [guidechem.com]

- 24. tandfonline.com [tandfonline.com]

- 25. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 26. shodexhplc.com [shodexhplc.com]

- 27. researchgate.net [researchgate.net]

- 28. Potent Inhibition of 3-Deoxy-d-arabinoheptulosonate-7-phosphate (DAHP) Synthase by DAHP Oxime, a Phosphate Group Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structural and biochemical analyses reveal quinic acid inhibits DAHP synthase a key player in shikimate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. medchemexpress.com [medchemexpress.com]

- 31. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13C-Labeled Metabolic Tracers for Researchers, Scientists, and Drug Development Professionals

Introduction to 13C-Labeled Metabolic Tracers

Stable isotope tracing has become an indispensable tool in metabolic research, offering a powerful method to delineate the intricate network of biochemical reactions within biological systems.[1] By introducing molecules labeled with stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), into a biological system, researchers can track the transformation of these labeled atoms through various metabolic pathways.[1] This approach provides invaluable insights into nutrient utilization, energy metabolism, and the biosynthesis of essential molecules.[1]

Carbon-13 (¹³C) is a naturally occurring, non-radioactive stable isotope of carbon.[2][3] While the most abundant carbon isotope is ¹²C, ¹³C accounts for approximately 1.1% of all carbon atoms.[4] In a ¹³C tracer experiment, a substrate, such as glucose or glutamine, is synthesized with a high enrichment of ¹³C at specific or all carbon positions.[3][5] When cells are cultured in a medium containing this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.[3] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the incorporation of ¹³C, revealing the flow of carbon through metabolic pathways.[3][6]

One of the most powerful applications of ¹³C tracers is ¹³C Metabolic Flux Analysis (¹³C-MFA) .[3] This technique is considered the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[3] By measuring the isotopic labeling patterns of metabolites and applying computational modeling, ¹³C-MFA can generate a detailed map of cellular metabolism, providing a quantitative understanding of how cells process nutrients and allocate resources.[3][7] This is particularly crucial in fields like cancer research and drug development, where understanding the metabolic reprogramming of diseased cells can unveil novel therapeutic targets.[1][8]

Core Principles of ¹³C Metabolic Flux Analysis

The fundamental principle of ¹³C-MFA is that the distribution of ¹³C isotopes in metabolic intermediates is a direct consequence of the relative activities of the metabolic pathways that produce and consume them.[3] Different pathways will result in distinct labeling patterns in downstream metabolites. By measuring these patterns and using a metabolic network model, the intracellular fluxes can be estimated.[3]

The general workflow of a ¹³C-MFA experiment involves several key steps:

-

Experimental Design and Tracer Selection: The choice of the ¹³C-labeled substrate is critical and depends on the specific metabolic pathways of interest.[3] For instance, uniformly labeled [U-¹³C₆]glucose is often used to trace central carbon metabolism, while specifically labeled tracers like [1,2-¹³C₂]glucose can provide more detailed information about pathways like the pentose phosphate pathway.[9][10]

-

Isotope Labeling Experiment: Cells are cultured in a medium containing the ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.[3] This ensures that the labeling patterns in the metabolites accurately reflect the underlying metabolic fluxes.

-

Metabolite Extraction and Quenching: To accurately measure the intracellular metabolite labeling, metabolism must be rapidly halted (quenched), typically by using a cold solvent like 80% methanol or liquid nitrogen.[2][11] The metabolites are then extracted from the cells.

-

Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][12]

-

Computational Flux Estimation: The measured labeling data, along with other experimental data like nutrient uptake and secretion rates, are used as inputs for a computational model of cellular metabolism.[7][13] This model is then used to estimate the intracellular metabolic fluxes that best explain the observed data.[7][13]

Data Presentation: Quantitative Metabolic Fluxes in Cancer Cells

The following tables summarize quantitative metabolic flux data from studies on different cancer cell lines. These values represent the rates of metabolic reactions and are typically expressed in units of nmol/10⁶ cells/hour.

| Pathway | Reaction | HL-60 Cells (nmol/10⁶ cells/h)[14] | CTP-KO Cancer Cells (% contribution)[13] |

| Glycolysis | Glucose Uptake | Decreased with differentiation | - |

| Pyruvate to Citrate (PDH) | 13 | - | |

| Pyruvate to Citrate (PC) | 3.6 | - | |

| TCA Cycle | Glutamine to α-Ketoglutarate | 16 | - |

| Fatty Acid Degradation | 9.9% of total influx | - | |

| Lipogenesis | Glucose to Lipogenic Acetyl-CoA | - | 32% |

| Glutamine to Lipogenic Acetyl-CoA | - | 48% | |

| Pentose Phosphate Pathway | Glucose to PPP | 9% of incorporated glucose | - |

Table 1: Metabolic Fluxes in HL-60 and CTP-KO Cancer Cells.

| Metabolic Pathway | Relative Flux Contribution in Cancer Cell Lines[15] |

| Anaplerosis (Pyruvate Carboxylase) | Varies significantly between cell lines |

| Pyruvate Dehydrogenase | Generally high, but can be downregulated in some cancers |

| Reductive Carboxylation | Can be a significant pathway for lipid synthesis from glutamine |

| Fatty Acid Oxidation | Contributes to the TCA cycle acetyl-CoA pool |

| Glutaminolysis | A major source of anaplerotic carbon for the TCA cycle |

Table 2: Relative Contribution of Key Metabolic Pathways in Cancer Cells.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is a general guideline for labeling adherent mammalian cancer cells with ¹³C-glucose and ¹³C-glutamine.

Materials:

-

Cancer cell line of interest

-

DMEM (Dulbecco's Modified Eagle Medium) without glucose and glutamine[14][16]

-

[U-¹³C₆]glucose (or other desired labeled glucose)

-

[¹³C₅]glutamine (or other desired labeled glutamine)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed approximately 200,000 cells per well in a 6-well plate with 2 mL of standard DMEM containing 10% FBS and penicillin-streptomycin.[5] Incubate at 37°C in a 5% CO₂ incubator.

-

Media Preparation: Prepare the labeling medium by supplementing the glucose and glutamine-free DMEM with the desired concentrations of ¹³C-labeled substrates (e.g., 25 mM [U-¹³C₆]glucose and 4 mM [¹³C₅]glutamine) and 10% dialyzed FBS.[17][18]

-

Labeling: After 24 hours of initial cell growth, aspirate the standard medium, wash the cells twice with PBS, and replace it with 2 mL of the prepared labeling medium.[5]

-

Incubation: Incubate the cells in the labeling medium for a sufficient time to reach isotopic steady state. This can range from a few hours for glycolytic intermediates to over 24 hours for downstream metabolites like nucleotides.[5] For many central carbon metabolites, a 24-hour incubation is a common starting point.[5]

Metabolite Extraction and Quenching

This protocol describes a common method for quenching metabolism and extracting polar metabolites from adherent cells.

Materials:

-

80% Methanol, pre-chilled to -80°C[2]

-

Liquid Nitrogen[11]

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and high speeds

Procedure:

-

Quenching: After the labeling incubation, rapidly aspirate the labeling medium. To instantly stop all enzymatic activity, place the 6-well plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells.[11]

-

Extraction: Add 1 mL of ice-cold 80% methanol to each well.[2]

-

Cell Lysis and Collection: Scrape the frozen cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[4]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Storage: Store the dried metabolite pellets at -80°C until analysis.

Mass Spectrometry Analysis

The following provides general parameters for LC-MS/MS and GC-MS analysis of ¹³C-labeled metabolites. Specific parameters will need to be optimized for the instrument and metabolites of interest.

LC-MS/MS for Polar Metabolites:

-

Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive) coupled to a UPLC system.[2]

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for separating polar metabolites.[2]

-

Mobile Phases: Typically a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

Analysis Mode: Selected Reaction Monitoring (SRM) on a triple quadrupole for targeted analysis or full scan on a high-resolution instrument for untargeted analysis.[19]

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes.[19]

GC-MS for Derivatized Metabolites:

-

Derivatization: Many polar metabolites are not volatile enough for GC-MS and require derivatization, for example, with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[2]

-

Instrument: A GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.[12]

-

Column: A capillary column suitable for separating derivatized metabolites (e.g., a DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.[12]

-

Ionization: Electron Ionization (EI).[20]

-

Analysis Mode: Full scan mode to capture the mass spectra of all eluting compounds.

Mandatory Visualizations

References

- 1. Two high-rate pentose-phosphate pathways in cancer cells [boa.unimib.it]

- 2. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C-based metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. d-nb.info [d-nb.info]

- 9. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A scientific workflow framework for (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DMEM, high glucose Recipe | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ckisotopes.com [ckisotopes.com]

- 20. shimadzu.com [shimadzu.com]

The Role of D-Erythrose-1-¹³C in Elucidating the Pentose Phosphate Pathway: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis. Its primary functions are to generate NADPH, essential for reductive biosynthesis and antioxidant defense, and to produce precursors for nucleotide and aromatic amino acid synthesis.[1] A key intermediate in the non-oxidative branch of this pathway is D-Erythrose-4-phosphate (E4P).[2] Understanding the flux through the PPP and the metabolism of its intermediates is crucial for research in various fields, including cancer biology, metabolic disorders, and drug development. The use of stable isotope tracers, such as D-Erythrose-1-¹³C, provides a powerful tool for dissecting the intricate workings of this pathway. This technical guide delves into the role of ¹³C-labeled erythrose in studying the PPP, with a focus on experimental design and data interpretation.

The Central Role of D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway

D-Erythrose-4-phosphate is a four-carbon sugar phosphate that serves as a critical node in central carbon metabolism. Within the non-oxidative phase of the PPP, E4P is produced and consumed by the enzymes transketolase and transaldolase.[2]

Specifically, the enzyme transaldolase catalyzes the reversible reaction that forms E4P and fructose-6-phosphate from sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate.[2] E4P, along with phosphoenolpyruvate (PEP), is a precursor for the biosynthesis of aromatic amino acids—tyrosine, phenylalanine, and tryptophan—via the shikimate pathway.[2] This makes the metabolic fate of E4P a key indicator of the biosynthetic output of the PPP.

Tracing the Pentose Phosphate Pathway with ¹³C-Labeled Isotopes

Stable isotope tracing, particularly with carbon-13 (¹³C), is a cornerstone of metabolic flux analysis (MFA).[3][4] By introducing a ¹³C-labeled substrate into a biological system, researchers can track the path of the labeled carbon atoms through various metabolic reactions. The distribution of ¹³C in downstream metabolites, known as mass isotopomer distribution, provides quantitative insights into the activity of different pathways.[3]

While D-Erythrose-1-¹³C is a potential tracer, a more common and informative approach for studying the PPP involves the use of specifically labeled glucose molecules, such as [1,2-¹³C₂]glucose.[5][6] The metabolism of these tracers through the oxidative and non-oxidative branches of the PPP results in unique labeling patterns in key intermediates, including E4P, and downstream products like lactate and amino acids.[6][7] For instance, the metabolism of [1,2-¹³C₂]glucose through the PPP leads to the formation of pentose phosphates and, subsequently, lactate with distinct isotopomer distributions that can be used to calculate the relative flux through the pathway.[6]

In a study involving human hepatoma cells, incubation with [1,2-¹³C₂]glucose resulted in the distribution of ¹³C into four ribose isotopomers: [1-¹³C]-, [5-¹³C]-, [1,2-¹³C₂]-, and [4,5-¹³C₂]ribose.[6] The relative abundance of these isotopomers is directly related to the activity of the PPP.

Quantitative Data from ¹³C Tracer Studies

The following table summarizes representative quantitative data from a study that utilized [1,2-¹³C₂]glucose to determine PPP activity in human hepatoma (Hep G2) cells. This data illustrates how mass isotopomer analysis of downstream metabolites can be used to calculate pathway flux.

| Metabolite | Isotopomer | Enrichment (%) | Calculated PPP Activity (% of Glucose Flux) |

| Lactate | m₁ (one ¹³C) | 1.9 | 5.73 ± 0.52 |

| m₂ (two ¹³C) | 10.0 | ||

| Palmitate | Similar m₁/m₂ ratio to lactate | - |

Table adapted from Lee et al., 1998. The study also used [1-¹³C] and [6-¹³C]glucose as a comparison, which yielded a similar PPP activity of 5.55 ± 0.73%.[6]

Experimental Protocols for ¹³C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

The following provides a generalized protocol for conducting a ¹³C-MFA experiment to quantify PPP flux using a labeled glucose tracer.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells (e.g., mammalian cell line) at a desired density in standard culture medium and allow them to adhere and enter a state of balanced growth.

-

Media Exchange: Once cells reach the desired confluency (typically mid-exponential phase), replace the standard medium with an experimental medium containing the ¹³C-labeled substrate. A common choice is a medium where glucose is replaced with a known mixture of unlabeled and labeled glucose (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).[3] The use of [1,2-¹³C₂]glucose is particularly effective for resolving PPP flux.[5][8]

-

Incubation: Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This time can vary depending on the cell type and the specific metabolic pathway being investigated but is often determined empirically.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during extraction. This is typically achieved by aspirating the labeling medium and washing the cells with an ice-cold saline solution.

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet cell debris and proteins. The supernatant contains the intracellular metabolites.

Sample Derivatization and Analysis

-

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted metabolites are often chemically derivatized to increase their volatility and thermal stability. A common method is ethyloxime-trimethylsilyl derivatization.[9]

-

GC-MS Analysis: Analyze the derivatized samples using GC-MS. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.[9]

Data Analysis and Flux Calculation

-

Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O).[9]

-

Metabolic Modeling: Use a computational model of the relevant metabolic network (e.g., central carbon metabolism) to simulate the expected labeling patterns for a given set of metabolic fluxes.

-

Flux Estimation: Employ specialized software to find the set of fluxes that best fits the experimentally measured mass isotopomer distributions. This is typically achieved by minimizing the difference between the simulated and measured labeling patterns.

Visualizing the Pentose Phosphate Pathway and Experimental Workflow

The following diagrams illustrate the key aspects of the non-oxidative PPP and a typical workflow for a ¹³C-MFA experiment.

Caption: The non-oxidative branch of the Pentose Phosphate Pathway, highlighting the central position of Erythrose-4-Phosphate.

Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

The study of the Pentose Phosphate Pathway is critical for understanding cellular metabolism in both health and disease. While the direct use of D-Erythrose-1-¹³C as a tracer is not widely documented, its phosphorylated form, D-Erythrose-4-phosphate, is a key intermediate whose labeling pattern, derived from ¹³C-labeled glucose, provides invaluable information about PPP flux. The methodologies of ¹³C-Metabolic Flux Analysis offer a robust framework for quantifying the intricate network of reactions within central carbon metabolism. For researchers and drug development professionals, a thorough understanding of these techniques is essential for identifying novel therapeutic targets and elucidating mechanisms of drug action related to cellular metabolism.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Metabolic Flux: An In-depth Technical Guide to Stable Isotope-Assisted Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of metabolic flux analysis (MFA) using stable isotopes, a powerful technique to quantitatively measure the rates of metabolic reactions within a biological system. By tracing the journey of isotopically labeled nutrients, researchers can gain unprecedented insights into cellular metabolism, identify pathway bottlenecks, and elucidate the mechanisms of drug action and disease.

Core Principles of Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis is a methodology used to determine the in vivo rates (fluxes) of enzymatic reactions.[1] Unlike other 'omics' technologies that provide a static snapshot of cellular components, MFA offers a dynamic view of metabolic activity.[2] The fundamental principle involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system.[3] As cells metabolize this labeled substrate, the isotope is incorporated into various downstream metabolites.[4]

The pattern and extent of isotopic enrichment in these metabolites are then measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][5] This labeling data, combined with a stoichiometric model of the metabolic network and measured extracellular exchange rates (e.g., glucose uptake and lactate secretion), is used to computationally estimate the intracellular metabolic fluxes.[6][7]

A key concept in MFA is the assumption of a metabolic steady state, where the concentrations of intracellular metabolites and the metabolic fluxes are constant over time.[8] For many applications, an isotopic steady state is also assumed, meaning the isotopic labeling of intracellular metabolites has reached equilibrium.[8]

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining high-quality data for metabolic flux analysis. The choice of isotopic tracer is a critical first step and significantly impacts the precision of the estimated fluxes.[9][10]

Tracer Selection

Different isotopic tracers provide better resolution for specific pathways. For instance, [1,2-¹³C₂]glucose is often used for analyzing the pentose phosphate pathway (PPP), while uniformly labeled [U-¹³C₆]glucose is effective for tracing carbon through glycolysis and the TCA cycle.[9][11] For studying the TCA cycle in detail, [U-¹³C₅]glutamine is a preferred tracer.[9] Parallel labeling experiments, where cells are cultured with different tracers simultaneously, can provide a more comprehensive and highly resolved flux map.[6]

Detailed Experimental Protocol: ¹³C-Glucose Labeling of Mammalian Cells

This protocol outlines the key steps for a typical stable isotope tracing experiment using ¹³C-labeled glucose in adherent mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI)

-

Glucose-free version of the cell culture medium

-

¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution: 80% methanol in water, chilled to -70°C[12]

-

Cell scrapers

-

Liquid nitrogen

-

Microcentrifuge tubes

Procedure:

-

Cell Culture: Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of ¹³C-labeled glucose and dialyzed FBS. Ensure the medium is pre-warmed to 37°C.

-

Initiation of Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Immediately add the pre-warmed ¹³C-labeling medium to the cells.

-

-

Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time can vary depending on the cell type and the pathways of interest and may need to be determined empirically.

-

Quenching Metabolism: To halt all enzymatic activity and preserve the in vivo metabolic state, rapid quenching is essential.[13]

-

Immediately at the end of the incubation period, aspirate the labeling medium.

-

Instantly add the ice-cold quenching solution to the cells to cover the cell monolayer.[12]

-

-

Metabolite Extraction:

-

Place the culture plate on dry ice.

-

Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Perform repeated freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing on ice) to ensure complete cell lysis.[13]

-

Centrifuge the cell extract at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

-

-

Sample Analysis: Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of target metabolites.[14]

Sample Preparation for Suspension Cells

For suspension cells, the workflow is similar, but cell harvesting requires a rapid separation of cells from the labeling medium before quenching. This is often achieved by fast filtration.[15]

Protocol Modification for Suspension Cells:

-

After the labeling incubation, rapidly filter the cell suspension through a membrane filter with a pore size that retains the cells.

-

Quickly wash the cells on the filter with ice-cold saline to remove any remaining extracellular labeled medium.

-

Immediately plunge the filter with the cells into liquid nitrogen to quench metabolism.

-

Proceed with metabolite extraction as described above.

Data Presentation: Quantitative Metabolic Fluxes

The following tables summarize representative quantitative metabolic flux data from studies using stable isotope tracers. Fluxes are typically normalized to the glucose uptake rate, which is set to 100.

Table 1: Central Carbon Metabolism Fluxes in a Cancer Cell Line This table illustrates typical flux distribution in a cancer cell line exhibiting the Warburg effect, characterized by high glycolytic flux and lactate production. Data is conceptually based on findings in A549 cancer cells.[9]

| Reaction/Pathway | Relative Flux (Normalized to Glucose Uptake) |

| Glucose Uptake | 100 |

| Glycolysis (Glucose -> Pyruvate) | 95 |

| Lactate Secretion | 85 |

| Pentose Phosphate Pathway (oxidative) | 5 |

| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 10 |

| TCA Cycle (Citrate Synthase) | 15 |

Table 2: Glutamine Metabolism Fluxes in Mammalian Cells This table shows the contribution of glutamine to the TCA cycle, a key metabolic pathway for energy production and biosynthesis. Data is representative of various mammalian cell lines.[16][17]

| Reaction/Pathway | Relative Flux (Normalized to Glutamine Uptake) |

| Glutamine Uptake | 100 |

| Glutaminolysis (Glutamine -> Glutamate -> α-Ketoglutarate) | 90 |

| TCA Cycle Anaplerosis (α-Ketoglutarate entry) | 85 |

| Reductive Carboxylation (α-Ketoglutarate -> Citrate) | 5 |

Table 3: Pentose Phosphate Pathway (PPP) Flux Quantification The PPP is crucial for producing NADPH for reductive biosynthesis and antioxidant defense, as well as precursors for nucleotide synthesis.[18] The choice of tracer, such as [1,2-¹³C₂]glucose, is critical for accurately resolving PPP fluxes.[6]

| Cell Type | Condition | PPP Flux (% of Glucose Uptake) |

| E. coli | Standard Growth | 15-20 |

| CHO Cells | Proliferating | 10-15 |

| Cancer Cells | High Proliferation | 5-25 |

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and metabolic pathways central to stable isotope-assisted metabolic flux analysis.

Caption: A generalized workflow for stable isotope-assisted metabolic flux analysis.

Caption: Key metabolic pathways interrogated by stable isotope tracing.

Conclusion

Stable isotope-assisted metabolic flux analysis is an indispensable tool for gaining a quantitative and dynamic understanding of cellular metabolism. The detailed experimental protocols and data presented in this guide provide a foundation for researchers to design and execute robust MFA studies. By carefully selecting isotopic tracers and employing rigorous analytical and computational methods, scientists can uncover novel insights into metabolic regulation in health and disease, paving the way for the development of new therapeutic strategies.

References

- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 2. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 13. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]

- 14. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of glutamine metabolism in CHO cells by dynamic metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative analysis of glucose and glutamine metabolism in transformed mammalian cell lines, insect and primary liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

D-Erythrose-1-¹³C in Cellular Metabolism: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a four-carbon aldose sugar, is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Its phosphorylated form, erythrose-4-phosphate, serves as a critical precursor for the biosynthesis of aromatic amino acids and nucleotides. The use of stable isotope-labeled compounds is a cornerstone of metabolic flux analysis (MFA), providing a dynamic view of cellular metabolism that endpoint metabolite measurements alone cannot offer. D-Erythrose-1-¹³C is a specific isotopic tracer that allows for the precise tracking of the carbon at the C1 position as it traverses these vital biosynthetic pathways.

This technical guide provides an in-depth overview of the application of D-Erythrose-1-¹³C for tracing cellular metabolism, with a focus on its entry into the pentose phosphate pathway and subsequent incorporation into nucleotides and amino acids. While direct and extensive literature on the use of D-Erythrose-1-¹³C in mammalian cell metabolic flux analysis is emerging, this guide synthesizes established principles of ¹³C-MFA and adapts validated protocols from related tracers to provide a robust framework for its application. The methodologies and data presented herein are designed to equip researchers with the necessary tools to design, execute, and interpret experiments using D-Erythrose-1-¹³C.

Metabolic Fate of D-Erythrose-1-¹³C

Upon entering the cell, D-Erythrose is phosphorylated to D-Erythrose-4-phosphate. The ¹³C label at the C1 position can then be traced through the non-oxidative pentose phosphate pathway. The transketolase and transaldolase reactions will transfer this labeled carbon to other sugar phosphates, and ultimately into precursors for nucleotide and amino acid biosynthesis.

Tracing D-Erythrose-1-¹³C into Nucleotide Biosynthesis

The ribose-5-phosphate backbone of nucleotides is synthesized via the pentose phosphate pathway. By tracing the ¹³C label from D-Erythrose-1-¹³C, researchers can quantify the contribution of the non-oxidative PPP to de novo nucleotide synthesis.

Tracing D-Erythrose-1-¹³C into Aromatic Amino Acid Biosynthesis

Erythrose-4-phosphate is a direct precursor for the synthesis of tryptophan, phenylalanine, and tyrosine. The incorporation of the ¹³C label from D-Erythrose-1-¹³C into these amino acids can provide a measure of the flux through this biosynthetic route.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from a D-Erythrose-1-¹³C tracing experiment in a cancer cell line. This data is intended to be illustrative of the types of results that can be generated and used for comparative analysis.

Table 1: Isotopic Enrichment of Key Metabolites from D-Erythrose-1-¹³C

| Metabolite | Mass Isotopomer | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - Drug Treated |

| Ribose-5-phosphate | M+1 | 15.2 ± 1.8 | 8.5 ± 1.1 |

| Sedoheptulose-7-phosphate | M+1 | 12.8 ± 1.5 | 6.9 ± 0.9 |

| ATP (Ribose moiety) | M+1 | 10.5 ± 1.2 | 5.1 ± 0.7 |

| GTP (Ribose moiety) | M+1 | 10.2 ± 1.1 | 4.8 ± 0.6 |

| Phenylalanine | M+1 | 5.6 ± 0.7 | 2.3 ± 0.4 |

| Tyrosine | M+1 | 4.9 ± 0.6 | 2.1 ± 0.3 |

| Tryptophan | M+1 | 3.8 ± 0.5 | 1.5 ± 0.2 |

Table 2: Calculated Metabolic Flux Ratios

| Flux Ratio | Calculation | Control | Drug Treated |

| PPP to Nucleotide Synthesis | (M+1 ATP_ribose) / (M+1 Ribose-5-phosphate) | 0.69 | 0.60 |

| PPP to Aromatic Amino Acid Synthesis | (M+1 Phenylalanine) / (M+1 Ribose-5-phosphate) | 0.37 | 0.27 |

Experimental Protocols

The following are detailed methodologies for key experiments involving D-Erythrose-1-¹³C. These protocols are adapted from established ¹³C-MFA procedures.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate mammalian cells (e.g., a cancer cell line) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture in standard growth medium overnight.

-

Labeling Medium Preparation: Prepare a labeling medium by supplementing glucose-free and pyruvate-free DMEM with 10% dialyzed fetal bovine serum, 2 mM L-glutamine, and a mixture of 5 mM unlabeled glucose and 1 mM D-Erythrose-1-¹³C. The ratio of unlabeled to labeled substrate can be adjusted based on experimental goals.

-

Isotopic Labeling: Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the labeling medium. Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the time to isotopic steady state. For endpoint assays, a 24-hour incubation is often sufficient.

Metabolite Extraction

-

Quenching and Washing: Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution.

-

Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. The pellet can be saved for protein or nucleic acid analysis.

-

Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

LC-MS/MS Analysis for Nucleotide and Amino Acid Isotopomer Distribution

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent, such as 50% acetonitrile.

-

Chromatographic Separation: Inject the samples onto a C18 reverse-phase HPLC column. Use a gradient elution program with mobile phases such as 5 mM ammonium acetate in water (A) and acetonitrile (B).

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode for nucleotides and positive ion mode for amino acids.

-

Data Acquisition: Acquire data in full scan mode to obtain the mass isotopomer distributions of the target metabolites.

Protein Hydrolysis and GC-MS Analysis for Amino Acid Isotopomer Distribution

-

Protein Hydrolysis: Hydrolyze the protein pellet from the metabolite extraction step with 6 M HCl at 110°C for 24 hours.

-

Derivatization: Dry the hydrolysate and derivatize the amino acids using a suitable agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: Analyze the derivatized amino acids by gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: Determine the mass isotopomer distribution of the proteinogenic amino acids.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic fate of D-Erythrose-1-¹³C through the Pentose Phosphate Pathway.

Caption: Experimental workflow for D-Erythrose-1-¹³C metabolic tracing.

Synthesis and Preparation of D-Erythrose-1-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of D-Erythrose-1-¹³C, a crucial isotopically labeled monosaccharide for various research applications, including metabolic flux analysis and the study of carbohydrate reaction mechanisms. While a specific, detailed protocol for this exact synthesis is not widely published, this guide outlines a robust and chemically sound synthetic route based on the well-established Kiliani-Fischer synthesis. The methodologies presented are compiled from established procedures for analogous labeled sugar syntheses.

Introduction

D-Erythrose, a four-carbon aldose, is a key intermediate in the pentose phosphate pathway and is involved in the biosynthesis of aromatic amino acids.[1] The site-specific incorporation of a ¹³C label at the C1 position allows for precise tracking of the aldehyde carbon through various biochemical and chemical transformations using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. This guide details a proposed synthesis pathway, experimental protocols, and methods for purification and characterization.

Proposed Synthetic Pathway: The Kiliani-Fischer Synthesis

The most logical and established method for the synthesis of D-Erythrose-1-¹³C is the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose by one carbon.[2][3] This method, when applied to the three-carbon aldose D-glyceraldehyde using a ¹³C-labeled cyanide source, yields a mixture of the two C2 epimers: D-Erythrose-1-¹³C and D-Threose-1-¹³C.

The overall workflow can be summarized as follows:

Caption: High-level workflow for the synthesis of D-Erythrose-1-¹³C.

The core of this process is the nucleophilic addition of the ¹³C-labeled cyanide to the aldehyde group of D-glyceraldehyde, which establishes the new C1-C2 bond and the ¹³C label at the desired position.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for the Kiliani-Fischer synthesis of labeled sugars.[4]

Step 1: Cyanohydrin Formation

This step involves the reaction of D-glyceraldehyde with a ¹³C-labeled cyanide salt to form a mixture of epimeric cyanohydrins.

Materials:

-

D-Glyceraldehyde

-

Potassium cyanide-¹³C (K¹³CN) or Sodium cyanide-¹³C (Na¹³CN)

-

Deionized water

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve D-glyceraldehyde in deionized water in the reaction vessel.

-

Cool the solution in an ice bath.

-

In a separate container, dissolve K¹³CN in a minimal amount of cold deionized water.

-

Slowly add the K¹³CN solution to the D-glyceraldehyde solution with constant stirring.

-

Maintain the reaction at a low temperature (0-5 °C) and stir for several hours to allow for the complete formation of the cyanohydrins. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Hydrolysis to Aldonic Acids

The newly formed cyanohydrins are hydrolyzed to their corresponding aldonic acids.

Materials:

-

Cyanohydrin mixture from Step 1

-

Aqueous solution of a base (e.g., sodium carbonate or calcium hydroxide)

-

Acid for neutralization (e.g., sulfuric acid)

-

Heating apparatus

Procedure:

-

To the cyanohydrin reaction mixture, add an aqueous solution of a suitable base.

-

Gently heat the mixture to facilitate the hydrolysis of the nitrile group to a carboxylate. This step should be performed in a well-ventilated fume hood due to the potential evolution of ammonia.[2]

-

After the hydrolysis is complete (as monitored by the cessation of ammonia evolution or by TLC), cool the reaction mixture.

-

Carefully neutralize the solution with an appropriate acid to precipitate the corresponding salt of the acid (e.g., calcium sulfate if calcium hydroxide and sulfuric acid are used).

-

Filter the mixture to remove the inorganic precipitate. The filtrate contains the ¹³C-labeled D-erythronic and D-threonic acids.

Step 3: Lactonization

The aldonic acids are converted to their more stable lactone forms.

Materials:

-

Aqueous solution of aldonic acids from Step 2

-

Vacuum evaporator

Procedure:

-

Concentrate the filtrate containing the aldonic acids under reduced pressure.

-

The removal of water will drive the equilibrium towards the formation of the γ-lactones (D-erythrono-1,4-lactone-¹³C and D-threono-1,4-lactone-¹³C).

Step 4: Separation of Epimeric Lactones

The separation of the two epimeric lactones is a critical step to isolate the precursor for D-erythrose.

Materials:

-

Mixture of D-erythrono- and D-threono-1,4-lactones-¹³C

-

Chromatography system (e.g., column chromatography with a suitable stationary phase like silica gel or a specialized resin for sugar separation)

-

Appropriate solvent system

Procedure:

-

Dissolve the lactone mixture in a minimal amount of the mobile phase.

-

Apply the sample to the chromatography column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the fractions using TLC or HPLC to identify and combine the fractions containing the desired D-erythrono-1,4-lactone-¹³C.

Step 5: Reduction to D-Erythrose-1-¹³C

The isolated lactone is reduced to the final aldose.

Materials:

-

Purified D-erythrono-1,4-lactone-¹³C

-

Reducing agent (e.g., sodium amalgam or sodium borohydride with pH control)

-

Solvent (e.g., water or ethanol)

-

Acid to neutralize the reaction

Procedure:

-

Dissolve the D-erythrono-1,4-lactone-¹³C in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent while maintaining a controlled temperature and pH.

-

Once the reduction is complete, neutralize the reaction mixture carefully with acid.

-

The resulting solution contains D-Erythrose-1-¹³C.

Step 6: Purification and Characterization

The final product must be purified and its identity and isotopic labeling confirmed.

Purification:

-

The final product can be purified using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).[5][6]

Characterization:

-

¹³C NMR Spectroscopy: This is the most definitive method to confirm the position of the ¹³C label. The spectrum of D-Erythrose-1-¹³C will show a significantly enhanced signal for the C1 carbon.[7]

-

Mass Spectrometry (MS): MS will confirm the incorporation of the ¹³C isotope by a +1 mass shift in the molecular ion and relevant fragments compared to the unlabeled standard.

-

HPLC: Co-elution with an authentic, unlabeled D-erythrose standard can confirm the identity of the product.[8]

Quantitative Data

| Step | Parameter | Estimated Value/Range | Citation |

| Overall Synthesis | Yield | ~30% | [2] |

| Cyanohydrin Formation | Epimer Ratio (Erythro:Threo) | Variable (dependent on conditions) | N/A |

| Purification | Purity | >98% (achievable with preparative HPLC) | [5][6] |

Signaling Pathways and Logical Relationships

The logical progression of the Kiliani-Fischer synthesis is depicted in the following diagram.

Caption: Logical flow of the Kiliani-Fischer synthesis for D-Erythrose-1-¹³C.

Conclusion

The synthesis of D-Erythrose-1-¹³C, while not described in a dedicated publication, can be reliably achieved through the application of the classical Kiliani-Fischer synthesis starting from D-glyceraldehyde and a ¹³C-labeled cyanide source. The key challenges in this synthesis are the separation of the epimeric intermediates and the final purification of the desired product. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully prepare this valuable isotopic tracer for their studies in drug development and metabolic research. Careful analytical characterization, particularly using ¹³C NMR, is essential to confirm the successful synthesis and labeling of the final product.

References

- 1. Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of d-Glucose-3-14C and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Purification and Characterization of a Novel Erythrose Reductase from Candida magnoliae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to D-Erythrose-1-13C for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of D-Erythrose-1-13C, a stable isotope-labeled sugar crucial for metabolic research. It covers commercial suppliers, technical specifications, and its application in advanced experimental protocols like Metabolic Flux Analysis (MFA). The information is intended to assist researchers in sourcing this tracer and designing sophisticated experiments to probe cellular metabolism.

Commercial Suppliers and Specifications